molecular formula C55H106O6 B1220502 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol CAS No. 5281-50-5

1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol

Cat. No. B1220502
CAS RN: 5281-50-5
M. Wt: 863.4 g/mol
InChI Key: SDNYRTVJOFMYIW-OIVUAWODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves a series of esterification reactions, where hexadecanoyl and dioctadecanoyl moieties are attached to a glycerol backbone. Techniques such as chemo-enzymatic synthesis provide an effective pathway for the esterification of glycerol with specific fatty acids, yielding high-purity triacylglycerols (Salto, Bertello, & de Lederkremer, 1997).

Molecular Structure Analysis

The molecular structure of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is characterized by a glycerol backbone esterified with one hexadecanoyl and two dioctadecanoyl fatty acids. The structure has been elucidated through methods such as X-ray diffraction, revealing a complex arrangement of the acyl chains in relation to the glycerol backbone, influencing its physical and chemical properties (Goto et al., 1992).

Chemical Reactions and Properties

The chemical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol are influenced by its structure, allowing it to undergo various chemical reactions, including hydrolysis and transesterification. These reactions can modify the fatty acid composition, thereby altering its properties and applications. The ester bonds between the glycerol backbone and the fatty acid chains are reactive sites for such transformations.

Physical Properties Analysis

The physical properties of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, such as melting point, solubility, and crystalline structure, depend on the length and saturation of the fatty acid chains. Differential scanning calorimetry and powder X-ray diffraction studies have provided insights into its polymorphism, indicating various crystalline forms under different conditions, which is critical for its functionality in biological systems and industrial applications (Kodali, Atkinson, Redgrave, & Small, 1984).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Arsenic-Containing Phosphatidylcholines : The first synthesis of a related compound, 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, was achieved. This synthesis is significant for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).

  • Characterization of Micellar Concentrations : Studies on compounds similar to 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, like 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have been conducted to determine their critical micellar concentrations. Such studies are crucial for understanding the physical properties of these compounds (Kramp et al., 1984).

  • Analysis of Derivatives via Mass Spectrometry : The mass chromatographic identification of glycerophospholipids, including derivatives of 1,2-dihexadecyl and 1,2-dioctadecyl-glycerols, highlights the importance of such analyses in understanding the structure and composition of similar lipids (Satouchi et al., 1978).

Biological and Biotechnological Applications

  • Enzymatic Esterification for Synthesis : Enzymatic esterification methods have been used to create regioisomerically pure diacylglycerols, demonstrating the potential of biotechnological processes in synthesizing structurally specific lipids (Berger et al., 1992).

  • Characterization in Biological Systems : The characterization of seminolipid from bovine spermatozoa, which includes structures similar to 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, is essential for understanding the role of these lipids in biological systems (Álvarez et al., 1990).

  • Chemo-Enzymatic Synthesis : The chemoenzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol demonstrates the integration of chemical and biological methods for the production of specific lipid structures (Salto et al., 1997).

  • Photocatalytic Hydrogen Production : Research on the photocatalytic hydrogen generation from glycerol, a related compound, by ZnO-ZnS/graphene photocatalysts, opens avenues for energy production and environmental applications (Chang et al., 2018).

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYRTVJOFMYIW-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337958
Record name 1,2-Distearoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0108596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol

CAS RN

5281-50-5
Record name 1,2-Distearoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Nemutlu, G Orgul, T Recber, E Aydin… - … für geburtshilfe und …, 2019 - thieme-connect.com
We aimed to configure impaired/altered metabolomic profiles of pregnant women carrying Down syndrome (DS) fetuses. The study involved 21 and 32 pregnant women with DS and …
Number of citations: 22 www.thieme-connect.com

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